molecular formula C10H10Cl2O2 B1420010 4-(2,5-Dichlorophenyl)butanoic acid CAS No. 855152-60-2

4-(2,5-Dichlorophenyl)butanoic acid

Cat. No. B1420010
M. Wt: 233.09 g/mol
InChI Key: WSKILGBCDDSQPQ-UHFFFAOYSA-N
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Description

“4-(2,5-Dichlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H10Cl2O2 . It is also known by other identifiers such as “4-(2,4-dichlorophenoxy)butyric acid” and "N-(2,5-Dichlorophenyl)succinamic acid" .

Scientific Research Applications

Molecular Docking and Vibrational Studies

4-(2,5-Dichlorophenyl)butanoic acid, among other similar compounds, has been subject to comprehensive spectroscopic and structural investigations. The studies involve experimental spectra (FT-IR and FT-Raman) and theoretical calculations using the DFT approach. These investigations provide insights into the molecular stability, resulting from hyper-conjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The compounds also demonstrate potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities, indicating their significance in the field of photonics and optoelectronics. Additionally, Auto-dock studies suggest that these butanoic acid derivatives exhibit good biological activities, especially in inhibiting Placenta growth factor (PIGF-1), hinting at their potential pharmacological importance (Vanasundari et al., 2018).

Synthesis of Unnatural α-Amino Acids and Heterocycles

The compound has been used in the synthesis of unnatural α-amino acids and various heterocycles, highlighting its utility in creating new bases of nucleoside moieties. This process involves reactions with different reagents, indicating the compound's versatility in chemical synthesis and its potential application in the development of pharmaceuticals and nucleoside analogs (El-Hashash & Rizk, 2013).

Biological Activity and Medicinal Chemistry

Development of New Heterocyclic Compounds

4-(2,5-Dichlorophenyl)butanoic acid has been used in synthesizing new heterocyclic compounds with expected biological activity. The compound's reactions with various agents have led to the formation of structures displaying antimicrobial and antifungal activities. This underlines the compound's role as a precursor in developing new therapeutic agents and its significance in medicinal chemistry (Sayed et al., 2003).

Biological Activity of Multicomponent Crystals

The compound has also been involved in forming multicomponent crystals (MCCs) with various coformers. These MCCs exhibit a range of crystal classes, such as salts and cocrystals, with different stoichiometries. Notably, the compound's conformational flexibility and synthon versatility in these MCCs make it a potential tool in crystal engineering, with implications for drug design and pharmaceutical development (Malapile et al., 2021).

Safety And Hazards

According to the European Chemicals Agency (ECHA), “4-(2,5-Dichlorophenyl)butanoic acid” has certain hazard classifications and labelling requirements . Other sources suggest that it should be avoided to come in contact with skin and eyes, and formation of dust and aerosols should be avoided .

Future Directions

Hybrid glutaric acid-amides molecules of the general formula ArN(H)C(=O)(CH2)3C(=O)OH have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents . The Ar = 2,4-dichlorophenyl derivative has been reported previously but without spectroscopic and crystallographic characterization . Therefore, future research could focus on the spectroscopic and crystallographic characterization of “4-(2,5-Dichlorophenyl)butanoic acid”.

properties

IUPAC Name

4-(2,5-dichlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKILGBCDDSQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655664
Record name 4-(2,5-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)butanoic acid

CAS RN

855152-60-2
Record name 4-(2,5-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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